molecular formula C21H24O5 B309404 Ethyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate

Ethyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate

Cat. No. B309404
M. Wt: 356.4 g/mol
InChI Key: KKOMHVGIQQCFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate, also known as ethyl 4-(4-tert-butylbenzoyloxy)-3-methoxybenzoate or EBS-DMOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of EBS-DMOB is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
EBS-DMOB has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in various in vitro and in vivo studies. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and enhancing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of using EBS-DMOB in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on EBS-DMOB. These include:
1. Investigating its potential as a modulator of the immune response in autoimmune diseases.
2. Studying its mechanism of action in more detail to better understand its therapeutic potential.
3. Developing more efficient synthesis methods to improve the yield and purity of the final product.
4. Investigating its potential as a treatment for various types of cancer.
5. Studying its potential as a treatment for chronic pain and inflammation.
In conclusion, EBS-DMOB is a chemical compound that has shown potential in various fields, including chemistry, biology, and medicine. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on EBS-DMOB has the potential to lead to the development of new treatments for various diseases and conditions.

Synthesis Methods

The synthesis of EBS-DMOB involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This is then reacted with 3-methoxybenzoic acid in the presence of triEthyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoateamine to yield Ethyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate. The purity of the final product can be improved through recrystallization.

Scientific Research Applications

EBS-DMOB has been studied for its potential applications in various fields, including chemistry, biology, and medicine. In chemistry, it has been used as a starting material for the synthesis of other compounds. In biology, it has been investigated for its potential as an antitumor agent and as a modulator of the immune response. In medicine, it has been studied for its potential as an analgesic and anti-inflammatory agent.

properties

Molecular Formula

C21H24O5

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 4-(4-tert-butylbenzoyl)oxy-3-methoxybenzoate

InChI

InChI=1S/C21H24O5/c1-6-25-19(22)15-9-12-17(18(13-15)24-5)26-20(23)14-7-10-16(11-8-14)21(2,3)4/h7-13H,6H2,1-5H3

InChI Key

KKOMHVGIQQCFOP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)OC

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C(C)(C)C)OC

Origin of Product

United States

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